![molecular formula C10H5F2NO B2951453 6,7-Difluoro-quinoline-2-carbaldehyde CAS No. 1267125-21-2](/img/structure/B2951453.png)
6,7-Difluoro-quinoline-2-carbaldehyde
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Overview
Description
“6,7-Difluoro-quinoline-2-carbaldehyde” is a chemical compound with the molecular formula C10H5F2NO and a molecular weight of 193.153 .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “6,7-Difluoro-quinoline-2-carbaldehyde”, often involves the application of the Vilsmeier–Haack reaction . This reaction involves the use of various Brønsted or Lewis acids . A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .Chemical Reactions Analysis
The reactions of quinoline-2 (6,8)-carbaldehydes with arenes by the action of strong Brønsted (H2SO4, CF3SO3H) or Lewis (AlCl3, AlBr3) acids led to the formation of substituted diarylmethylquinolines in high yields .Scientific Research Applications
Pharmacokinetic Studies
Pharmacokinetic research could analyze the absorption, distribution, metabolism, and excretion (ADME) properties of “6,7-Difluoro-quinoline-2-carbaldehyde” based drugs.
These are potential scientific research applications based on the known activities of quinoline compounds and their analogs . Each application would require extensive research and validation.
Future Directions
Fluorinated quinolines, such as “6,7-Difluoro-quinoline-2-carbaldehyde”, have been the subject of numerous research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . The growing interest in these compounds is due to their potential applications in medicine and pharmacology .
properties
IUPAC Name |
6,7-difluoroquinoline-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO/c11-8-3-6-1-2-7(5-14)13-10(6)4-9(8)12/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULLFRHOBVUHFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=CC(=C(C=C21)F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Difluoro-quinoline-2-carbaldehyde |
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